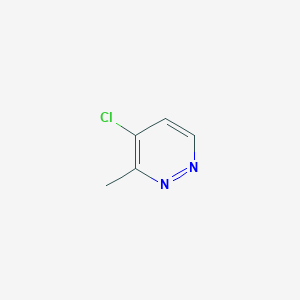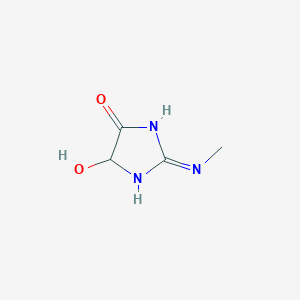
5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one is a heterocyclic compound with significant importance in various fields of scientific research. This compound features an imidazole ring, which is a common structural motif in many biologically active molecules. The presence of both hydroxy and methylamino groups in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with methylamine and a suitable hydroxy-containing compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which 5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The imidazole ring can also participate in π-π interactions and coordination with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1H-imidazole-4(5H)-one: Lacks the methylamino group, leading to different reactivity and applications.
5-Methyl-2-(methylamino)-1H-imidazol-4(5H)-one: Contains a methyl group instead of a hydroxy group, affecting its chemical properties.
2-(Methylamino)-1H-imidazole-4(5H)-one: Similar structure but without the hydroxy group, resulting in different biological activity.
Uniqueness
The presence of both hydroxy and methylamino groups in 5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one makes it unique compared to its analogs. These functional groups provide a balance of hydrophilicity and reactivity, making the compound versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H7N3O2 |
|---|---|
Molekulargewicht |
129.12 g/mol |
IUPAC-Name |
5-hydroxy-2-methyliminoimidazolidin-4-one |
InChI |
InChI=1S/C4H7N3O2/c1-5-4-6-2(8)3(9)7-4/h2,8H,1H3,(H2,5,6,7,9) |
InChI-Schlüssel |
NVYFZNRZZGBIEO-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1NC(C(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13105395.png)
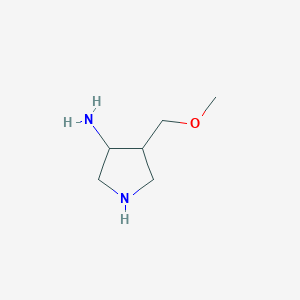

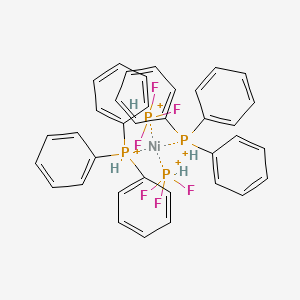
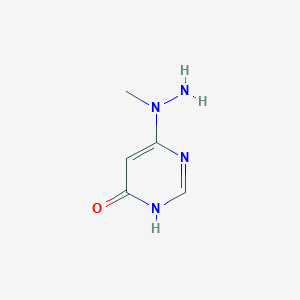
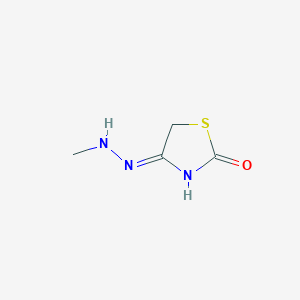

![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105438.png)
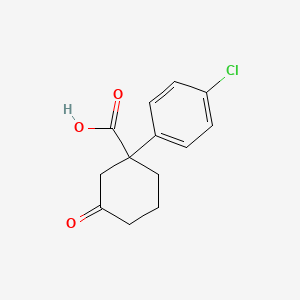



![2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13105462.png)
